7-Nitroindoline HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

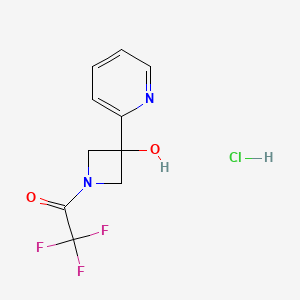

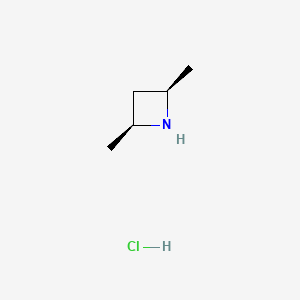

7-Nitroindoline hydrochloride (CAS Number: 2173992-22-6) is a chemical compound with a molecular weight of 200.62 . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of 7-Nitroindoline derivatives has been reported in the literature . For instance, 7-Nitroindoline-based photochemistry has focused mostly on N-acyl-7-nitroindolines, which have been used as photocleavable protecting groups for carboxylic acids that can be efficiently removed by illumination with UV-light .

Molecular Structure Analysis

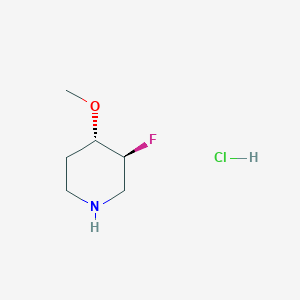

The InChI code for 7-Nitroindoline hydrochloride is 1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

7-Nitroindoline hydrochloride is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 200.62 .

Aplicaciones Científicas De Investigación

Photorelease in Biological Systems

7-Nitroindoline derivatives have been widely used as caged compounds in biological systems. These compounds facilitate the photorelease of active molecules through one- or two-photon excitation mechanisms. For instance, the photolysis of a polypeptide containing 7-nitroindoline units as linker moieties in its peptide backbone, upon two-photon excitation with femtosecond laser light, cleaves the photoreactive amide bond, rendering short peptide fragments. This process alters the molecular composition at the laser focal volume and has potential applications in materials engineering, such as three-dimensional microstructure fabrication (Hatch et al., 2016).

Enhancing Photorelease Efficiency

The efficiency of photorelease from 7-nitroindoline derivatives can be improved significantly by attaching a benzophenone triplet-sensitizing antenna. This has been particularly effective for the rapid release of neuroactive amino acids, such as L-glutamate, in biological experiments. The synthesis and evaluation of these compounds reveal their potential in neuronal glutamate ion channels activation (Papageorgiou, Ogden, & Corrie, 2004).

Development of Photocleavable Peptides

A collagen-like peptide rich in proline, hydroxyproline, and glycine, with photoreactive N-acyl-7-nitroindoline units incorporated into its peptide backbone, has been synthesized. This peptide supports cell growth and maintains cell viability. The built-in photochemical function enables decomposition into small peptide fragments upon UV light illumination, suggesting potential applications in creating cell growth patterns (Ornelas et al., 2018).

Photoreactivity in DNA/RNA Duplexes

N-Acetyl-7-nitroindoline derivatives have been studied for their photoreactivity toward complementary RNA when incorporated into oligodeoxynucleotides. This research highlights the potential application of the N-acetyl-7-nitroindoline unit in aqueous solutions, demonstrating its capability to form photo-cross-linked adducts with RNA, which can be crucial in studying DNA/RNA interactions (Kikuta et al., 2020).

Synthesis of Nitroindole Derivatives

The electrochemical cyclization of nitroenamines to 3-nitroindoles, involving a sequential paired electrolysis process, opens new avenues for synthesizing synthetically versatile intermediates. This method addresses the challenges in the preparation of 3-nitroindoles, highlighting the synthetic versatility of nitroindoline derivatives (Lindsay, Kilmartin, & Sperry, 2021).

Safety and Hazards

7-Nitroindoline hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHMOVIJXOLTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)

![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)

![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)

![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)